Product packaging for Glycerides, C14-22 mono-, acetates(Cat. No.:CAS No. 68990-54-5)

Glycerides, C14-22 mono-, acetates

Cat. No.: B026851
CAS No.: 68990-54-5
M. Wt: 386.6 g/mol
InChI Key: HUQABGDIJUXLRG-UHFFFAOYSA-N
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Description

Glycerides, C14-22 mono-, acetates are acetylated monoglycerides derived from C14-22 fatty acids, serving as versatile modified lipids for advanced research and development. This compound, with a molecular formula of C 23 H 46 O 4 and a molecular weight of 386.6 g/mol, is characterized by its distinct properties, including a density of 0.929 g/cm³ and a flash point of 149.3°C . Research Value and Applications: • Material Science & Formulation: As an acetylated glyceride, it demonstrates enhanced lipophilicity and stability compared to its non-acetylated counterparts. Researchers utilize it as an emulsifier, stabilizer, and solubilizing agent in the development of advanced lipid-based formulations, including nanoemulsions and solid dispersions . • Pharmaceutical Sciences: Its modified structure is of significant interest for enhancing drug delivery. Studies explore its potential to improve the solubility and absorption of poorly water-soluble pharmaceutical compounds, making it a valuable excipient in drug delivery system research . • Chemical Synthesis & Metabolism: The compound is a prime example of structured lipids. The specific positioning of the acetate and fatty acid chains on the glycerol backbone can influence its metabolic fate, providing a tool for investigating lipid metabolism and pathways . Synthesis and Characterization: The synthesis typically involves the esterification of glycerol with C14-22 fatty acids followed by acetylation of the resulting monoglyceride with acetic anhydride or acetic acid . The product is characterized by strict specifications, including a low acid value (typically NMT 3) and a defined saponification value (e.g., 365-395) to ensure consistency for research purposes . Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H46O4 B026851 Glycerides, C14-22 mono-, acetates CAS No. 68990-54-5

Properties

IUPAC Name

(1-hydroxy-3-octadecoxypropan-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C23H46O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26-21-23(20-24)27-22(2)25/h23-24H,3-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQABGDIJUXLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50874036
Record name (+/-)-2-O-Acetyl-1-O-octadecylglycerol
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Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

77133-36-9, 68990-54-5
Record name 1,2-Propanediol, 3-(octadecyloxy)-, 2-acetate
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Record name Glycerides, C14-22 mono-, acetates
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Record name Glycerides, C14-22 mono-, acetates
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Record name (+/-)-2-O-Acetyl-1-O-octadecylglycerol
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Record name Glycerides, C14-22 mono-, acetates
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Synthesis Methodologies for Glycerides, C14 22 Mono , Acetates

Conventional Chemical Synthesis Routes and Methodological Advancements

The traditional chemical synthesis of Glycerides, C14-22 mono-, acetates is a multi-step process that has been refined over time to optimize yield and purity. This typically involves the esterification of glycerol (B35011) followed by acetylation.

Esterification of Glycerol with C14-22 Fatty Acids

The initial step in the conventional synthesis is the esterification of glycerol with C14-22 fatty acids. researchgate.net This reaction forms monoglyceride intermediates. The fatty acids used in this process can range from myristic acid (C14) to behenic acid (C22). nih.gov The direct esterification of glycerol with these fatty acids is a foundational method for producing the partial glyceride backbone. researchgate.net

Acetylation of Monoglyceride Intermediates

Following the formation of monoglycerides (B3428702), the subsequent step is acetylation. In this stage, the remaining free hydroxyl groups on the monoglyceride are reacted with an acetylating agent, such as acetic anhydride (B1165640) or acetic acid, to introduce the acetate (B1210297) groups. smolecule.comasbe.org This acetylation step is crucial for modifying the properties of the monoglycerides, resulting in the final "this compound" product. The direct acetylation of edible monoglycerides with acetic anhydride can also be performed, sometimes without the need for a catalyst. asbe.org

Optimization of Acid-Catalyzed Esterification Reactions

To enhance the efficiency of the esterification process, acid catalysts are commonly employed. smolecule.com Catalysts such as sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins like Amberlyst have been investigated to optimize reaction conditions. biofueljournal.combiofueljournal.comscielo.br Research has shown that the choice of catalyst and reaction parameters, including temperature and reactant molar ratios, significantly influences the conversion of glycerol and the selectivity towards the desired glyceride products. biofueljournal.combiofueljournal.com For instance, using sulfuric acid as a catalyst in the transesterification of glycerol with ethyl acetate has been shown to achieve total glycerol consumption and high yields of diacetin (B166006) and triacetin (B1683017) mixtures. scielo.br Similarly, studies on the transesterification of glycerol with ethyl acetate have demonstrated that sulfuric acid can be a highly effective catalyst, yielding a high selectivity for diacetin and triacetin. biofueljournal.com The use of azeotropic reactive distillation can further shift the equilibrium towards the desired products by removing byproducts like ethanol. biofueljournal.com

Table 1: Comparison of Catalysts in Glycerol Transesterification

Catalyst Glycerol Conversion (%) Monoacetin Selectivity (%) Diacetin Selectivity (%) Triacetin Selectivity (%) Reference
Sulfuric Acid 100 45 44 11 biofueljournal.com
p-Toluenesulfonic Acid Not specified 41 (MA) Not specified Not specified biofueljournal.com
Amberlyst 36 100 (in azeotropic reactive distillation) 3 48 49 biofueljournal.com

This table presents data from studies on glycerol transesterification, a related process for producing acetylated glycerols.

Enzymatic Synthesis Approaches for Enhanced Purity and Selectivity

In recent years, enzymatic methods have emerged as a promising alternative to conventional chemical synthesis, offering higher purity and selectivity under milder reaction conditions.

Lipase-Catalyzed Esterification and Transesterification

Lipases, a class of enzymes, are highly effective biocatalysts for the synthesis of glyceride acetates. nih.gov They can be used to catalyze both the esterification of glycerol with fatty acids and the transesterification of glycerol with esters like methyl acetate or ethyl acetate. biofueljournal.comnih.gov A notable example is the use of immobilized Candida antarctica lipase (B570770) B (Novozym 435), which has demonstrated high efficiency in these reactions. nih.govcnif.cn Lipase-catalyzed reactions offer the advantage of occurring under mild conditions, typically between 40-60°C.

Studies have shown that lipase-catalyzed synthesis can achieve high conversion rates. For example, the enzymatic production of glycerol acetate from glycerol and methyl acetate using Novozym 435 reached a 95.00% conversion under optimal conditions. nih.gov Similarly, lipase-catalyzed transesterification of fatty acid methyl esters with glycerol has yielded monoglyceride contents above 91%. cnif.cn

Table 2: Research Findings on Lipase-Catalyzed Synthesis

Lipase Source Reactants Product Conversion/Yield Reference
Candida antarctica Lipase B (Novozym 435) Glycerol, Methyl Acetate Glycerol Acetate 95.00% conversion nih.gov
Candida antarctica Lipase B (Immobilized) Glycerol, C18 Fatty Acid C18 Mono-acetate 92% yield
Novozyme 435 Fatty Acid Methyl Esters, Glycerol Monoglycerides >91% monoglyceride content cnif.cn

Advantages of Biocatalysis in Glyceride Acetate Production

The use of biocatalysis, particularly with lipases, in the production of glyceride acetates presents several key advantages over traditional chemical methods. appliedcatalysts.com

High Specificity and Selectivity: Enzymes exhibit high regio- and enantioselectivity, leading to the formation of specific isomers and reducing the generation of unwanted by-products. nih.govmdpi.com This results in a purer final product and simplifies downstream purification processes. interesjournals.org

Mild Reaction Conditions: Enzymatic reactions are typically conducted under mild temperature and pressure conditions, which reduces energy consumption and minimizes the risk of side reactions like decomposition or isomerization. appliedcatalysts.comnih.gov

Environmental Benefits: Biocatalysis is considered a "greener" technology as it reduces the reliance on harsh and often toxic chemical catalysts and solvents. appliedcatalysts.comnih.gov The enzymes themselves are biodegradable. nih.gov

Improved Product Quality: The gentle nature of enzymatic synthesis is particularly beneficial for producing heat-sensitive monoglycerides, resulting in products of higher quality and purity. researchgate.net

While challenges such as enzyme cost and stability exist, the development of immobilized enzymes has improved their reusability and stability, making biocatalysis an increasingly viable and attractive option for the industrial production of high-purity glyceride acetates. interesjournals.org

Investigation of Enzyme Specificity and Reaction Conditions (e.g., temperature, enzyme type)

The enzymatic synthesis of glycerides offers a highly specific and controlled alternative to traditional chemical methods, operating under milder conditions that preserve the integrity of the final product. The specificity of enzymes is a critical property, ensuring they catalyze precise reactions on specific substrates. nuph.edu.uaworthington-biochem.combyjus.com This specificity can be categorized as absolute (catalyzing only one reaction), group-specific (acting on molecules with specific functional groups), linkage-specific (acting on a particular chemical bond), or stereochemical (acting on a specific isomer). worthington-biochem.combyjus.com In the synthesis of C14-22 mono-, acetates, this precision allows for targeted production with fewer byproducts. nih.gov

Research into enzymatic pathways focuses heavily on optimizing reaction conditions to maximize yield and purity. Key variables include the type of enzyme, temperature, substrate molar ratio, and enzyme concentration. nih.govnih.gov Lipases are the most commonly employed enzymes for this purpose due to their efficacy in esterification and transesterification reactions. researchgate.net

Studies have identified several effective lipase variants. For instance, in the synthesis of monoglycerides, Novozym 435 (Candida antarctica lipase B) has demonstrated superior performance compared to Lipozyme TL IM and Lipozyme RM IM. nih.gov Other research has successfully utilized lipases from Penicillium camembertii and Rhizomucor miehei. researchgate.net The choice of enzyme often depends on the specific fatty acid chain length, with some lipases showing higher specificity for acids like myristic (C14) and palmitic (C16) acid. researchgate.net

Temperature is a crucial parameter that influences both reaction rate and enzyme stability. nuph.edu.ua While higher temperatures can increase reaction kinetics, they also risk denaturing the enzyme. nuph.edu.ua Optimal temperatures for these enzymatic syntheses are generally found to be in the range of 60°C to 65°C. nih.govresearchgate.net For example, one study achieved a 93.23% conversion rate at 60°C. researchgate.net Another optimization using response surface methodology (RSM) identified an ideal temperature of 65.2°C. nih.gov

The molar ratio of substrates (glycerol to fatty acid or oil) and the concentration of the enzyme catalyst are also pivotal. An excess of the glycerol substrate is often used to drive the reaction towards monoglyceride formation. nih.govresearchgate.net

Table 1: Optimized Conditions for Enzymatic Synthesis of Monoglycerides

ParameterOptimal ValueEnzyme UsedSubstratesMonoglyceride Yield/ConversionSource
Temperature 65.2°CNovozym 435Crude Glycerol:Oil28.93% nih.gov
Enzyme Concentration 12.7 wt%Novozym 435Crude Glycerol:Oil28.93% nih.gov
Substrate Molar Ratio 5.7:1Novozym 435Crude Glycerol:Oil28.93% nih.gov
Temperature 60°CRhizomucor mieheiGlycerin:Lauric Acid93.23% (Conversion) researchgate.net
Enzyme Load 4%Rhizomucor mieheiGlycerin:Lauric Acid93.23% (Conversion) researchgate.net
Substrate Molar Ratio 4:1Rhizomucor mieheiGlycerin:Lauric Acid93.23% (Conversion) researchgate.net

Interesterification as a Synthetic Pathway for Acetylated Glycerides

Interesterification is a key chemical process for modifying the structure of fats and oils, involving the rearrangement of fatty acids on the glycerol backbone. google.com This pathway is particularly significant for producing acetylated glycerides, where acetyl groups are introduced into the glyceride structure. justgotochef.com The reaction can be performed between triglycerides and an acetate source, such as triacetin or methyl acetate, often in the presence of a catalyst. justgotochef.comresearchgate.net A notable advantage of this method is the ability to conduct it as a solventless, single-phase reaction, which enhances efficiency and reduces environmental impact. google.com

Formation from Triglycerides and Acetates (e.g., Methyl Acetate)

The reaction of triglycerides with methyl acetate is a well-documented interesterification process that yields fatty acid methyl esters (FAME), commonly known as biodiesel, and glycerol acetates. researchgate.netmdpi.com This reaction proceeds through a series of three consecutive and reversible steps. researchgate.netunipa.it In each step, an acetyl group from methyl acetate is exchanged with a fatty acid on the triglyceride molecule, producing one molecule of FAME and progressively acetylated glyceride intermediates. unipa.it

However, the reaction does not proceed directly to the final products. It involves the formation of intermediate compounds, namely monoacetin-diglyceride (MADG) and diacetin-monoglyceride (DAMG). unipa.it

Reaction Scheme:

Triglyceride (TG) + Methyl Acetate ⇌ FAME + Monoacetin-diglyceride (MADG)

MADG + Methyl Acetate ⇌ FAME + Diacetin-monoglyceride (DAMG)

DAMG + Methyl Acetate ⇌ FAME + Triacetin (TA)

To shift the reaction equilibrium towards the final products, a significant excess of the acetate source is typically required. unipa.itmdpi.com Studies have shown that increasing the molar ratio of methyl acetate to oil enhances product yield by accelerating the reaction and pushing the equilibrium forward. mdpi.com

Exploration of this compound as Intermediates in Industrial Processes

In industrial processes like biodiesel production via interesterification, acetylated mono- and diglycerides are not just transient species but significant intermediates that can persist in the final reaction mixture. researchgate.netunipa.it The high reversibility of the interesterification reaction, particularly the final step converting DAMG to triacetin, makes the complete removal of these intermediates challenging. unipa.it Research indicates that the conversion of DAMG to triacetin is often the rate-limiting step of the entire process. unipa.it

Even with a high methyl acetate-to-triglyceride molar ratio (e.g., 50:1), the complete transformation of monoacetin-diglyceride can be difficult, and higher ratios (e.g., 100:1) may still be insufficient to fully convert the diacetin-monoglyceride intermediate. unipa.it

Table 2: Role of Acetylated Glycerides as Intermediates in Biodiesel Production

Intermediate CompoundFormation StepSignificanceIndustrial ImplicationSource
Monoacetin-diglyceride (MADG) Triglyceride + Methyl AcetateFirst intermediate in the interesterification cascade.Its conversion is necessary to drive the reaction forward. unipa.it
Diacetin-monoglyceride (DAMG) MADG + Methyl AcetateSecond intermediate; its conversion to triacetin is the rate-limiting step.Tends to remain in the reaction mixture due to high reaction reversibility. unipa.it

These acetylated intermediates have been noted for their compatibility with commercial biodiesel-diesel blends, which is an advantage over the mono- and diglycerides formed during conventional transesterification with methanol. researchgate.net Their presence is a key characteristic of the interesterification pathway for biodiesel production.

Advanced Purification and Isolation Strategies in Glyceride Acetate Synthesis Research

Following the synthesis of C14-22 mono-, acetates, whether through chemical or enzymatic routes, purification is a critical step to achieve the desired product quality. Chemical synthesis, in particular, often requires rigorous purification to remove unreacted starting materials and byproducts such as di- and tri-esters.

Several advanced strategies are employed in research and industrial settings:

Distillation: Reduced pressure and low-temperature distillation techniques are used to separate components based on their boiling points. This is effective for removing volatile impurities or separating different glyceride fractions. google.comacs.org

Crystallizing Fractionation: This technique leverages differences in melting points and solubility to separate components. A mixture rich in the target acetylated monoglyceride can be cooled under controlled conditions to crystallize and remove higher-melting-point impurities, such as diglycerides and non-acetylated glycerides. google.com

Solvent Extraction: Liquid-liquid extraction is a fundamental technique for purification. One method involves dissolving the crude glyceride mixture in an organic solvent and then using water to extract water-soluble impurities like residual glycerol. google.com Standard lipid isolation methods, such as the Folch and Bligh & Dyer methods, use solvent systems like chloroform/methanol/water to separate lipid classes. tandfonline.com For isolating lipophilic fractions, solvents like hexane (B92381) or petroleum ether are also commonly used, sometimes in continuous extraction setups like a Soxhlet apparatus. tandfonline.com

These purification methods can be used in combination to achieve high-purity this compound suitable for their intended applications.

Advanced Characterization and Structural Elucidation Techniques for Glycerides, C14 22 Mono , Acetates

Spectroscopic Methodologies for Comprehensive Structural Analysis

Spectroscopic techniques are pivotal in providing detailed information about the molecular structure of acetylated monoglycerides (B3428702).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise molecular structure of glycerides. aocs.org For acetylated monoglycerides, ¹H NMR spectroscopy allows for the identification and quantification of all components in a mixture. researchgate.net

Key diagnostic signals in the ¹H NMR spectrum confirm the structure of acetylated monoglycerides. For instance, the protons of the acetate (B1210297) group typically appear at a chemical shift (δ) of around 2.05 ppm. researchgate.netresearchgate.net The signals corresponding to the glycerol (B35011) backbone protons and the fatty acid chain protons provide further structural confirmation and can help in determining the position of the acetate and fatty acid groups on the glycerol moiety. researchgate.netresearchgate.net The use of deuterated solvents like dimethyl sulfoxide (B87167) (DMSO-d6) is advantageous as it allows for the clear observation of hydroxyl proton signals, which is crucial for assessing the degree of acetylation. researchgate.net

Key ¹H NMR Chemical Shifts for Acetylated Monoglycerides
Proton TypeTypical Chemical Shift (δ, ppm)Significance
Acetate Protons (-OCOCH₃)~2.05Confirms the presence of the acetate group.
Glycerol Backbone Protons (CH₂, CH)3.5 - 5.5Provides information on the substitution pattern of the glycerol moiety.
Fatty Acid Chain Protons (CH₂, CH₃)0.8 - 2.8Confirms the presence and type of fatty acid chain.
Hydroxyl Protons (-OH)Variable (e.g., 4.36 - 5.26 in DMSO-d6)Indicates the presence of unacetylated hydroxyl groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and obtaining structural information through fragmentation analysis. nih.govacs.org For glycerides, C14-22 mono-, acetates, MS analysis confirms the molecular ion, which corresponds to its chemical formula. nih.govacs.org

Tandem mass spectrometry (MS/MS) provides deeper structural insights by analyzing the fragmentation patterns of the parent ion. nih.govacs.org In the case of acetylated monoglycerides, characteristic fragmentation involves the loss of the acyloxy radical from the fatty acid chain or the loss of the acetoxy radical. researchgate.net This fragmentation behavior helps to identify the specific fatty acid and confirm the presence and position of the acetate group. High-resolution mass spectrometry (HRMS) is particularly valuable for its high sensitivity and specificity in analyzing complex lipid mixtures. researchgate.net

Typical Mass Spectrometry Data for a C18 Monoacetylated Monoglyceride
AnalysisObservationInterpretation
Molecular Ion Peak (M+)m/z corresponding to the molecular formulaConfirms the molecular weight of the compound.
MS/MS FragmentationLoss of RCOO· (acyloxy radical)Identifies the fatty acid component.
MS/MS FragmentationLoss of CH₃COO· (acetoxy radical)Confirms the presence of the acetate group.

Chromatographic Techniques for Separation and Identification

Chromatographic methods are essential for separating the components of complex glyceride mixtures and assessing the purity of the target compound.

High-Performance Liquid Chromatography (HPLC) in Purity Assessment and Component Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of mono-, di-, and triglycerides. nih.gov For acetylated monoglycerides, reversed-phase HPLC (RP-HPLC) is commonly used to separate the components based on their hydrophobicity. researchgate.net A C18 column is often employed with a mobile phase consisting of a mixture of solvents like acetonitrile, water, and sometimes isopropanol. researchgate.netnih.gov

This technique is crucial for assessing the purity of synthesized "this compound" and for separating them from unreacted monoglycerides, as well as from di- and triglycerides that may be present as byproducts. gerli.com Detection can be achieved using various detectors, including evaporative light scattering detectors (ELSD) or UV detectors, particularly if the fatty acids contain chromophores. researchgate.net

Gas Chromatography (GC) Coupled with Mass Spectrometry for Volatile Components

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. For the analysis of glycerides, derivatization is often necessary to increase their volatility. nih.gov Acetylated monoglycerides can be analyzed by GC after silylation of any free hydroxyl groups. ijop.idresearchgate.net

When coupled with a mass spectrometer (GC-MS), this technique provides powerful identification capabilities. nih.govijop.idresearchgate.net The GC separates the individual components of the mixture, and the MS provides mass spectra for each component, allowing for their unambiguous identification based on their fragmentation patterns. ijop.id This is particularly useful for identifying the specific fatty acid chains (C14 to C22) present in the glyceride mixture. researchgate.net

GC-MS Analysis Parameters for Derivatized Monoglycerides
ParameterTypical Condition
Derivatization AgentN-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or similar silylating agents. ijop.id
GC ColumnCapillary column (e.g., 5% phenyl methyl siloxane). ijop.id
Ionization ModeElectron Ionization (EI). researchgate.net
MS DetectionFull scan or Selected Ion Monitoring (SIM) for targeted analysis. ijop.id

Emerging and Specialized Techniques for Detailed Structural Characterization

The field of lipid analysis is continually evolving, with new techniques offering even greater detail in structural elucidation. nih.govacs.org For complex lipids like acetylated monoglycerides, these emerging methods can provide information that is challenging to obtain with conventional techniques.

Advanced MS-based methods, such as those employing different fragmentation techniques like electron-induced dissociation (EID), can provide more detailed structural information, including the precise location of double bonds within the fatty acid chains. nih.govresearchgate.nettheanalyticalscientist.com Ion mobility-mass spectrometry (IM-MS) is another powerful technique that separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. nih.gov This can help to distinguish between isomeric and isobaric lipid species, which is often a significant challenge in lipidomics. nih.gov These cutting-edge approaches are pushing the boundaries of lipid analysis, enabling a more complete and unambiguous structural characterization of "this compound" and related complex lipids. rsc.org

Tandem Mass Spectrometry (MS/MS) Approaches for Complex Lipid Structures

Tandem mass spectrometry (MS/MS) is a cornerstone technique for the initial characterization of acetylated monoglycerides. In a typical MS/MS experiment, the intact molecule is first ionized, often forming a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺, which is then mass-selected and subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide key structural information.

For a C14-22 mono-, acetate glyceride, CID spectra reveal characteristic neutral losses that help confirm the identity of the headgroup and the fatty acyl chain. The loss of the acetate group (as acetic acid, 60 Da) is a primary fragmentation pathway. Another significant fragmentation is the loss of the fatty acid chain. The analysis of these fragments allows for the determination of the total number of carbons and the degree of unsaturation in the fatty acyl chain.

While conventional CID is effective for identifying the constituent parts of the molecule, it often fails to provide sufficient diagnostic fragments to unambiguously determine the specific position of the fatty acid (regioisomerism) or the location of double bonds within the acyl chain. sciex.com For instance, the fragmentation patterns for sn-1 and sn-2 regioisomers are often very similar in CID, making differentiation difficult. nih.gov

Table 1: Representative MS/MS Fragmentation of a C18:1 Mono-, Acetate Glyceride
Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Structural Inference
[M+Na]⁺[M+Na - 60]⁺60Loss of Acetic Acid
[M+Na]⁺[M+Na - 282]⁺282Loss of Oleic Acid (C18:1)
[M+H]⁺[M+H - 60]⁺60Loss of Acetic Acid
[M+H]⁺[Acylium ion, C18H33O]⁺-Oleoyl acylium ion

Electron Induced Dissociation (EID) for Regioisomeric Position Determination

Electron Induced Dissociation (EID), and the related technique Electron Activated Dissociation (EAD), offers a powerful solution for challenges like regioisomeric determination where conventional CID fails. sciex.comsciex.com EID involves irradiating mass-selected precursor ions with high-energy electrons (>20 eV), inducing fragmentation through radical-driven pathways. nih.govnih.gov This process generates unique, information-rich fragment ions that are not typically observed in CID spectra. nih.govrsc.org

For glycerides, EID is particularly effective at distinguishing between regioisomers, such as determining if the C14-22 fatty acid is at the sn-1/3 or sn-2 position of the glycerol backbone. nih.gov EAD/EID spectra of triacylglycerols have shown that the fragmentation patterns can clearly identify the fatty acid at the sn-2 position. The radical-driven cleavage mechanism preferentially cleaves bonds adjacent to the glycerol backbone, and the resulting fragment ion abundances are indicative of the substituent's position. For example, the ion corresponding to the loss of the sn-2 substituent is often distinctly observed, allowing for unambiguous assignment. nih.govlcms.cz This methodology can be directly applied to C14-22 mono-, acetates to differentiate between the 1-acyl-2-acetate and 2-acyl-1-acetate isomers.

Table 2: Diagnostic EID Fragments for Regioisomer Determination of an Acetylated Monoglyceride
Regioisomer StructureKey Fragmentation PathwayDiagnostic IonInterpretation
sn-1-Acyl-2-Acetate GlycerolLoss of Acetate group from sn-2 position[M-CH₂COO]˙⁺Indicates acetate is at the sn-2 position
sn-2-Acyl-1-Acetate GlycerolLoss of Fatty Acyl group from sn-2 position[M-RCOO]˙⁺Indicates fatty acid is at the sn-2 position

Ion/Ion Reactions for Specific Double Bond and Functional Group Location

Determining the precise location of double bonds within the C14-22 fatty acid chain is crucial, as isomers can have different physical and chemical properties. While EID can provide some information on double bond location, specialized ion/ion reaction techniques are often more effective. nih.govnih.gov These methods involve reacting the mass-selected lipid ion with a reagent gas inside the mass spectrometer to induce position-specific fragmentation.

Ozone-Induced Dissociation (OzID) is a powerful technique that exploits the gas-phase reaction between lipid ions and ozone. acs.orgnih.gov The ozone selectively attacks the carbon-carbon double bonds, leading to oxidative cleavage. This process generates two diagnostic fragment ions—an aldehyde and a Criegee ion—for each double bond. researchgate.netcore.ac.uk The masses of these fragments directly correspond to the two portions of the fatty acid chain on either side of the original double bond, allowing for unambiguous localization. This method is highly effective for a wide range of lipid classes and can be implemented on modern mass spectrometers to analyze complex mixtures. acs.orgepa.govrsc.org

Paternò-Büchi (PB) Reaction coupled with mass spectrometry is another effective strategy. acs.org This photochemical reaction involves the formation of an oxetane (B1205548) adduct at the C=C bond when the lipid is irradiated with UV light in the presence of a carbonyl compound like acetone. acs.orgfrontiersin.org Subsequent MS/MS analysis of this adduct yields fragment ions that are diagnostic of the original double bond position. nih.govnih.govacs.org This technique has been successfully used to identify C=C location isomers in various complex lipids, including fatty acids and triacylglycerols. nih.govnih.gov

Table 3: Example of OzID for Double Bond Location in a C18:1 Fatty Acyl Chain
IsomerReactionDiagnostic Fragment 1 (Aldehyde)Diagnostic Fragment 2 (Criegee Ion)
Oleic Acid (Δ9)Cleavage at C9=C10Nonanal fragmentAzelaic acid fragment
Vaccenic Acid (Δ11)Cleavage at C11=C12Heptanal fragmentUndecanedioic acid fragment

Biological Activities and Mechanistic Studies of Glycerides, C14 22 Mono , Acetates

Investigation of Anticancer Properties and Underlying Cellular Mechanisms

Research has indicated that Glycerides, C14-22 mono-, acetates possess anticancer properties, with studies demonstrating their ability to inhibit the growth of cancer cells. cymitquimica.com The mechanisms behind this activity involve the modulation of critical cellular pathways that govern cell survival and death.

Research into Modulation of Cell Survival Pathways

Studies suggest that the anticancer effects of these glycerides are linked to their ability to interact with and modify cell membranes. smolecule.com Mechanistic investigations reveal that these compounds can integrate into the cellular membranes of cancer cells, which alters the membrane's fluidity and permeability. smolecule.com This disruption can trigger a cascade of events, including an influx of calcium and subsequent mitochondrial dysfunction, which are pivotal in signaling for cell death. smolecule.com One study noted that glycerides with longer carbon chains (C14-22) were effective in inhibiting the proliferation of human cancer cell lines by modulating signaling pathways related to cell survival.

Studies on the Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which this compound exert their anticancer effects is by inducing apoptosis, or programmed cell death. Research on diacetylated monoglycerides (B3428702), a category that includes these compounds, has shown they can activate key executioner enzymes in the apoptotic pathway. smolecule.com Specifically, they have been found to activate caspase-3 and caspase-9 in murine T-cells, leading to DNA fragmentation and the formation of apoptotic bodies. smolecule.com Further confirming the involvement of the intrinsic apoptotic pathway, this process was suppressed by the overexpression of Bcl-2, an anti-apoptotic protein. smolecule.com

Mechanistic AspectObserved Effect of this compoundKey Cellular Components Involved
Membrane InteractionIntegration into cancer cell membranes, altering fluidity and permeability. smolecule.comCellular Membrane
Apoptosis InductionTriggers programmed cell death. smolecule.comCaspase-3, Caspase-9 smolecule.com
Cell Survival PathwayInhibits cancer cell proliferation. Bcl-2 Protein Family smolecule.com
Cellular EventsInduces calcium influx and mitochondrial dysfunction. smolecule.comMitochondria, Calcium Ions

Exploration of Antimicrobial Effects and Their Mechanisms of Action

This compound and related monoglycerides have demonstrated notable antimicrobial properties, making them candidates for applications in combating pathogenic microorganisms. Their activity spans various types of bacteria and is rooted in their fundamental interaction with microbial cells. nih.govproviron.com

Research on Inhibition of Pathogenic Bacterial Growth

Monoglycerides have been shown to possess both bacteriostatic (growth-inhibiting) and bactericidal (killing) effects. proviron.com Studies on medium-chain monoglycerides, which are structurally related to the C14-22 range, have shown them to be more active against several Gram-positive bacterial strains than their corresponding free fatty acids. nih.gov Research has highlighted that saturated monoglycerides with 10–14 carbon chains exhibit bactericidal activity against H. pylori. nih.gov The antimicrobial activity of monoglycerides covers a wide spectrum of pathogens, including both Gram-positive and Gram-negative bacteria. proviron.com This broad activity has led to their investigation as alternatives to traditional antibiotics in various settings. proviron.com

Analysis of Interaction Mechanisms with Microbial Cell Membranes

The primary mechanism of antimicrobial action for these lipids is the disruption of the bacterial cell membrane. nih.govmdpi.com As amphiphilic molecules, they interfere with the lipid bilayer of bacterial membranes, leading to destabilization. nih.gov This perturbation can range from partial solubilization of the membrane, which impairs vital functions like metabolic regulation and energy production, to more extensive lysis that causes rapid cell death. mdpi.com This physical disruption mechanism is considered less likely to lead to the development of bacterial resistance compared to traditional antibiotics that target specific metabolic pathways. mdpi.com

Pathogen TypeReported Effect of Related MonoglyceridesReference Compound/Class
Gram-positive bacteria (e.g., Staphylococcus, Streptococcus)High antibacterial activity. nih.gov Synergistic effects observed between different monoglycerides. nih.govMedium-chain monoglycerides (e.g., Monolaurin) nih.gov
Helicobacter pyloriBactericidal activity with significant reduction in bacterial count. nih.govSaturated monoglycerides (C10-C14) nih.gov
General PathogensBroad bacteriostatic and bactericidal effects. proviron.comMonoglycerides of short and medium-chain fatty acids proviron.com

Roles in Emulsification and Biomembrane Interaction Research

The amphiphilic nature of this compound, possessing both hydrophobic and hydrophilic regions, makes them highly effective emulsifiers. smolecule.comontosight.ai This property is central to their use in various formulations and in research involving biological membranes. cymitquimica.com They function by reducing the interfacial tension between immiscible liquids like oil and water, allowing for the formation of stable emulsions. smolecule.com The presence of the acetate (B1210297) group can enhance their solubility and reactivity in these systems. cymitquimica.com

In pharmaceutical research, this emulsifying capability is explored for creating stable drug delivery systems. smolecule.com For example, these glycerides can create fine, stable oil-in-water emulsions with droplet sizes below 200 nm, which significantly enhances the solubility of poorly water-soluble drugs. smolecule.com Research has shown that the inclusion of C14-22 acetylated glycerides in formulations can dramatically improve drug encapsulation efficiency compared to non-acetylated monoglycerides, highlighting the role of the acetate group in stabilizing the emulsion. smolecule.com

Application AreaFunction of this compoundObserved Outcome
Drug Formulation (e.g., Paclitaxel)High-efficiency emulsifier. smolecule.comAchieved droplet sizes below 200 nm and enhanced drug solubility up to 40-fold. smolecule.com
Lipid-Based Drug Delivery (e.g., Ritonavir)Emulsifier and stabilizer. smolecule.comAchieved 92% drug encapsulation efficiency with 5% w/w acetylated glycerides. smolecule.com
General EmulsionsReduces interfacial tension between oil and water phases. smolecule.comFormation of stable oil-in-water (O/W) or water-in-oil (W/O) emulsions. smolecule.com

Mechanisms of Emulsion Stabilization in Biological and Simulated Systems

This compound are effective emulsifiers due to their amphiphilic nature, possessing both hydrophobic (fatty acid chain) and hydrophilic (acetylated glycerol) regions. This dual character allows them to reduce the interfacial tension between oil and water phases, facilitating the formation of stable emulsions. smolecule.com

In biological and simulated systems, the primary mechanism of emulsion stabilization involves the formation of a protective layer around dispersed droplets, preventing their coalescence. The acetyl groups can form hydrogen bonds with water, while the fatty acid chains interact with the oil phase. This creates a steric hindrance that repels other droplets. smolecule.comnih.gov The stability of these emulsions is crucial in various applications, from food technology to pharmaceutical formulations, where they can enhance the solubility and bioavailability of hydrophobic compounds. smolecule.com

Studies have shown that the effectiveness of these glycerides as emulsifiers can be superior to traditional ones, achieving smaller droplet sizes and enhancing the solubility of certain substances. For instance, in some formulations, they have been shown to increase drug solubility significantly. smolecule.com The viscosity of the emulsion system also plays a critical role in stability; a higher viscosity can slow down the movement of droplets, reducing the likelihood of collision and aggregation. nih.gov

Studies on Integration into Cell Membranes and Alteration of Fluidity and Permeability

The lipid nature of C14-22 mono-, acetates allows them to integrate into cell membranes, which can lead to alterations in membrane fluidity and permeability. smolecule.com This integration is a key aspect of their biological activity.

Research indicates that the insertion of these glycerides into the lipid bilayer can disrupt the ordered structure of the membrane. This can lead to an increase in membrane fluidity, making the membrane more "disordered." mdpi.com Conversely, some studies suggest that certain glycerides can lead to a more ordered or stiffer membrane, indicating that the effect is dependent on the specific compound and the composition of the membrane. mdpi.com

Changes in membrane fluidity can have significant downstream effects on cellular processes. Altered permeability can, for example, trigger calcium influx and affect mitochondrial function. smolecule.com The interaction between monoglycerides and the lipid bilayer can also lead to more dramatic remodeling of the membrane, including the formation of tubules and buds, and in some cases, extensive membrane lysis, particularly when acting synergistically with free fatty acids. nih.gov

Interactive Table: Impact of Glycerides on Cell Membrane Properties

PropertyObservationPotential Consequence
Integration Insertion into the lipid bilayer. smolecule.comAlteration of membrane structure.
Fluidity Can increase or decrease membrane fluidity depending on the specific glyceride and membrane composition. mdpi.comModulation of membrane protein function and signaling pathways. mdpi.com
Permeability Can be altered, potentially leading to changes in ion flux. smolecule.comCan trigger events like calcium influx. smolecule.com
Remodeling Can induce the formation of tubules, buds, and even cause membrane lysis. nih.govSignificant disruption of cellular integrity and function.

Influence of Fatty Acid Chain Length on Biological Activities

The length of the fatty acid chain in C14-22 mono-, acetates is a critical determinant of their biological activity. This structural feature influences their physical properties, such as solubility and their ability to interact with biological molecules and structures.

Comparative Studies of C14-C22 Chain Lengths in Specific Biological Responses

Comparative studies have revealed that varying the carbon chain length from C14 to C22 results in different biological outcomes. For instance, shorter-chain glycerides (C14-C18) tend to be more soluble in aqueous systems. In contrast, longer-chain glycerides (C18-C22) are more suited for lipid-based formulations and can enhance anchoring within membranes. smolecule.com

In the context of specific biological responses, research has shown that longer carbon chains (C14-22) can be effective in inhibiting the proliferation of certain cancer cell lines. The mechanism is thought to involve the modulation of signaling pathways related to cell survival.

The table below summarizes the influence of fatty acid chain length on various properties:

Interactive Table: Chain Length-Dependent Properties of C14-C22 Mono-, Acetates

Chain LengthPropertyBiological Implication
Shorter (C14-C18) Higher aqueous solubility. May be more readily available for certain biological interactions.
Shorter (C14-C18) Optimize enzyme binding. smolecule.comPotentially greater impact on metabolic enzymes.
Longer (C18-C22) Dominate lipid-based formulations. Better suited for applications requiring high lipophilicity.
Longer (C20-C22) Enhance membrane anchoring. smolecule.comIncreased residence time and potential for altering membrane properties.

Interactions with Cellular Receptors and Transport Proteins

This compound and their constituent fatty acids can interact with various cellular receptors and transport proteins, thereby influencing cellular signaling and metabolism.

Ligand Activity for Free Fatty Acid Receptors (FFARs)

Free fatty acid receptors, such as GPR40 and GPR120, are G protein-coupled receptors that are activated by medium- and long-chain fatty acids. mdpi.com These receptors play important roles in glucose and energy homeostasis. nih.gov Activation of GPR40 can enhance glucose-dependent insulin (B600854) secretion, while GPR120 activation is associated with improved insulin sensitivity. mdpi.comnih.gov

Dual agonists of GPR40 and GPR120 have been shown to provide superior glycemic control compared to single agonists. nih.gov They can also suppress lipolysis in adipocytes and enhance the antilipolytic effect of insulin. nih.gov The activation of these receptors can lead to the upregulation of genes involved in lipid metabolism and preserve islet morphology. nih.gov

Engagement with Fatty Acid-Binding Proteins (FABPs)

Fatty acid-binding proteins (FABPs) are a family of intracellular proteins that bind to long-chain fatty acids and other lipophilic substances. nih.gov They are involved in the uptake and transport of fatty acids within the cell. nih.gov The binding of fatty acids to FABPs helps to maintain a low intracellular concentration of free fatty acids, facilitating their flux from the serum into the cell down a concentration gradient. nih.gov

The affinity of FABPs for fatty acids can vary, with some showing higher affinities for certain types of fatty acids. nih.gov The interaction is primarily driven by enthalpic forces within the binding cavity of the protein. nih.gov While direct studies on the interaction of acetylated monoglycerides with FABPs are limited, it is plausible that the fatty acid moiety of these compounds could engage with FABPs, thereby influencing fatty acid trafficking and metabolism within the cell.

Advanced Research Applications and Potentials of Glycerides, C14 22 Mono , Acetates

Innovations in Drug Delivery Systems Research

The unique amphiphilic nature of Glycerides, C14-22 mono-, acetates, possessing both hydrophilic and hydrophobic regions, makes them highly suitable for advanced pharmaceutical formulations. smolecule.com Their biocompatibility, stemming from their similarity to natural lipids, further enhances their value in drug delivery research. smolecule.com

A primary challenge in pharmacology is the delivery of hydrophobic drugs, which have poor solubility in aqueous environments like the bloodstream. This compound are being investigated as effective carriers to overcome this issue. Their emulsifying properties facilitate the encapsulation of water-insoluble therapeutic agents into stable formulations.

These glycerides can form various nanostructures, such as micelles, in which the hydrophobic drug is enclosed within a lipophilic core, while the hydrophilic exterior allows for dispersion in the body. nih.gov This mechanism is crucial for protecting the drug from degradation and enabling its transport to the target site. Research has shown that these acetylated glycerides are effective in creating lipid-based drug delivery systems. For instance, one study demonstrated a significant improvement in drug encapsulation efficiency for the antiretroviral drug ritonavir (B1064) when formulated with acetylated glycerides compared to non-acetylated versions. smolecule.com The presence of the acetyl groups can create steric hindrance at the oil-water interface, which helps to mitigate Ostwald ripening and prolong the stability of the emulsion. smolecule.com

Table 1: Comparative Drug Encapsulation Efficiency
Formulation VehicleDrugEncapsulation EfficiencyReference
5% w/w C14-22 Acetylated GlyceridesRitonavir92% smolecule.com
Non-acetylated Monoglycerides (B3428702)Ritonavir68% smolecule.com

Beyond simple encapsulation, the use of this compound in drug formulations has been shown to significantly enhance the solubility and, consequently, the oral bioavailability of poorly soluble drugs. nih.gov Bioavailability is a critical factor that determines the fraction of an administered drug that reaches the systemic circulation to exert its therapeutic effect. For many drugs, low aqueous solubility is the primary barrier to achieving adequate bioavailability. nih.gov

Lipid-based formulations, including self-nanoemulsifying drug delivery systems (SNEDDS) that utilize these glycerides, can improve drug solubilization in the gastrointestinal tract. nih.gov A study focusing on abiraterone (B193195) acetate (B1210297), an anti-cancer drug with very low aqueous solubility, developed SNEDDS formulations using lipid excipients. These formulations increased the drug's solubilization by more than six-fold compared to the pure drug. nih.gov In subsequent in-vivo studies in rats, the optimized lipid-based formulation demonstrated a 7.32-fold increase in drug exposure compared to the reference product, highlighting the profound impact of such delivery systems on bioavailability. nih.gov

Table 2: Research Findings on Bioavailability Enhancement of Abiraterone Acetate
FormulationKey FindingReference
Medium- and Long-Chain Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)Increased drug solubilization by over 6-fold compared to pure drug in vitro. nih.gov
Enteric-Coated Long-Chain SNEDDS (EC-LC-SNEDDS)Resulted in a 7.32-fold increase in systemic drug exposure (bioavailability) in rats compared to the reference. nih.gov

Novel Applications in Material Science Research

The versatility of this compound extends beyond pharmaceuticals into the realm of material science, where their bio-based origins and tunable properties are highly valued. They are part of a broader movement towards using renewable resources like vegetable oils and fats for the synthesis of new materials. nih.gov

As derivatives of natural fatty acids, these glycerides serve as renewable platform molecules for the chemical industry. nih.gov There is a significant research trend focused on converting fats and oils into high-value polymeric materials, such as polyols, alkyds, epoxies, and polyurethanes, which are used in coatings, adhesives, and resins. researchgate.net

This compound are being explored for their film-forming properties, which can be applied to create coatings for various surfaces, including medical devices. smolecule.comresearchgate.net Their ability to self-assemble into organized structures is also being harnessed. smolecule.com The specific fatty acid chain length (from C14 to C22) and the presence of the acetate group allow for the tailoring of physical properties like melting point, stability, and texture, making them adaptable for specific material applications. ontosight.ai

The chemical structure of fatty acid derivatives is a key focus of modification to create bespoke materials. researchgate.net The base structure of this compound is already a result of modification—the specific esterification and acetylation of glycerol (B35011). However, further chemical transformations can be applied to introduce new functionalities.

Research in oleochemistry demonstrates that the double bonds present in unsaturated fatty acid chains can be converted into other functional groups, such as epoxides. These epoxidized oils can then be used as precursors to synthesize a variety of materials, including polyurethanes, acrylate (B77674) resins, and aziridines, each with unique properties for different industrial uses. researchgate.net Similarly, the hydroxyl and ester groups on the glyceride molecule itself can be sites for further chemical reactions. These strategies allow chemists to use bio-based feedstocks like C14-22 glycerides as building blocks, modifying them to design advanced polymers and materials with precise functionalities. researchgate.netresearchgate.net

Metabolic Pathways and Environmental Fate Research

Hydrolysis and Degradation Pathways in Biological Systems

The initial step in the metabolism of these glycerides is their breakdown into simpler components, a process initiated by enzymes designed to digest fats.

In biological systems, "Glycerides, C14-22 mono-, acetates" are subject to hydrolysis by lipases (EC 3.1.1.3), a class of enzymes that catalyze the breakdown of fats. mdpi.comnih.gov Lipases, such as those found in the digestive tract, act on the ester bonds of the glyceride molecule. lumenlearning.comlibretexts.org This enzymatic action cleaves the molecule, releasing the acetyl group, the C14-22 fatty acid, and the glycerol (B35011) backbone. nih.govyoutube.com

The rate of hydrolysis can be influenced by the specific fatty acid chain length within the C14-22 range and the position of the acetate (B1210297) group on the glycerol molecule. researchgate.net Generally, lipases hydrolyze triglycerides sequentially, producing di- and monoglycerides (B3428702) as intermediates. researchgate.netnih.gov Given that the substance is a monoglyceride acetate, it is readily available for lipase-mediated breakdown. nih.gov

Following hydrolysis, the resulting products—glycerol, acetate, and C14-22 fatty acids—enter well-established metabolic pathways. lumenlearning.com

Glycerol: The glycerol component is transported to the liver. libretexts.orgyoutube.com There, it is phosphorylated to glycerol-3-phosphate and can be converted to dihydroxyacetone phosphate (B84403) (DHAP). libretexts.orgnih.gov DHAP is an intermediate in the glycolysis pathway, allowing it to be used for energy production (ATP synthesis) or as a substrate for gluconeogenesis to produce glucose. lumenlearning.comlibretexts.orgnih.gov

C14-22 Fatty Acids: The long-chain fatty acids are transported to various tissues, particularly the liver and muscle cells. youtube.com Inside the cells, they undergo a process called β-oxidation within the mitochondria. lumenlearning.comnih.gov This process systematically shortens the fatty acid chain by two carbons at a time, producing acetyl-CoA. lumenlearning.comnih.gov

Acetate: Acetate can be converted into acetyl-CoA by the enzyme acetyl-CoA synthetase. nih.gov This process occurs in both the mitochondria and the cytosol. nih.gov

The acetyl-CoA generated from both the fatty acids and the original acetate group serves as a central hub in metabolism, as detailed in the following sections.

Broader Integration into Lipid Metabolism Research

The breakdown products of "this compound" are fundamental components of normal lipid metabolism, contributing to both the synthesis of new lipids and the generation of energy.

The acetyl-CoA derived from the degradation of these glycerides is a primary building block for the synthesis of new lipids (de novo lipogenesis). nih.govnih.gov When cellular energy levels are high, acetyl-CoA can be used to synthesize:

Fatty Acids: In the cytosol, acetyl-CoA is used to build new fatty acid chains. nih.gov

Triglycerides and Phospholipids (B1166683): The newly synthesized fatty acids, along with the glycerol backbone (derived from glycolysis), can be re-esterified to form triglycerides for energy storage in adipose tissue or phospholipids for building cell membranes. nih.govnih.gov

This integration is summarized in the table below.

ComponentInitial Metabolic ProductPrimary Contribution to Synthesis
Glycerol Dihydroxyacetone Phosphate (DHAP)Serves as the backbone for triglyceride and phospholipid synthesis. nih.gov
C14-22 Fatty Acids Acetyl-CoA (via β-oxidation)Building block for elongation or synthesis of new fatty acids. lumenlearning.comnih.gov
Acetate Acetyl-CoABuilding block for fatty acid synthesis. nih.govnih.gov

Role in Intermediary Metabolism and Energy Pathways

The primary catabolic role of the constituent parts is energy generation. Acetyl-CoA, produced from both the fatty acids and acetate, enters the citric acid cycle (Krebs cycle) in the mitochondria. lumenlearning.comyoutube.com Through the citric acid cycle and subsequent oxidative phosphorylation, the complete oxidation of acetyl-CoA generates a significant amount of ATP, the main energy currency of the cell. lumenlearning.com

Fat molecules, due to their long carbon chains, yield substantially more energy per unit mass than carbohydrates. lumenlearning.com The C14-22 fatty acids are particularly energy-rich. The glycerol component can also be channeled into glycolysis for ATP production, making the entire glyceride molecule an efficient source of energy. nih.gov

Environmental Biodegradation and Transformation Studies

In the environment, "this compound" are expected to undergo ready biodegradation. This process is primarily carried out by microorganisms present in soil and water.

Microbial lipases initiate the degradation by hydrolyzing the ester bonds, breaking the substance down into glycerol, acetate, and the C14-22 fatty acids. mdpi.comnih.gov These components are common, naturally occurring substances that are readily metabolized by a wide variety of microorganisms. researchgate.net

Future Research Directions and Unaddressed Challenges

Development of Sustainable and Green Synthesis Routes

The conventional synthesis of acetylated monoglycerides (B3428702) often involves chemical processes that can be harsh and environmentally taxing. nih.gov A significant area of future research lies in the development of sustainable and "green" synthesis methods.

Current and Future Approaches:

Synthesis ApproachDescriptionChallenges & Future Directions
Chemical Synthesis Typically involves the esterification of glycerol (B35011) with C14-22 fatty acids, followed by acetylation with acetic anhydride (B1165640). asbe.org Catalysts like sulfuric acid may be used. Reducing the use of toxic catalysts and high temperatures. Future work should focus on developing recyclable catalysts and solvent-free reaction conditions.
Enzymatic Synthesis Utilizes lipases to catalyze the esterification and acetylation reactions under milder conditions. researchgate.net This approach offers high selectivity and can lead to higher purity products.The cost and stability of enzymes present scalability challenges. Research is needed to develop more robust and cost-effective immobilized enzyme systems.
Green Solvents Exploring the use of environmentally benign solvents like deep eutectic solvents, ionic liquids, or supercritical fluids can overcome solubility issues and improve reaction efficiency. annualreviews.orgAssessing the full life cycle and environmental impact of these novel solvents is crucial. Optimizing reaction conditions for each specific solvent system is an ongoing task.
Continuous Flow Chemistry This technology offers precise control over reaction parameters, potentially reducing waste and energy consumption. rsc.orgAdapting batch synthesis protocols for acetylated monoglycerides to continuous flow systems requires significant process development and optimization.

The shift towards green chemistry is not only an environmental imperative but also a strategy to produce higher quality, tailored glyceride derivatives. omnitechintl.com

In-depth Elucidation of Complex Biological Interaction Mechanisms at the Molecular Level

While "Glycerides, C14-22 mono-, acetates" are known to interact with biological systems, a detailed understanding of these interactions at the molecular level is still emerging. Their amphiphilic nature, possessing both water-loving (hydrophilic) and fat-loving (hydrophobic) regions, allows them to interact with cell membranes and proteins. smolecule.com

Future research should focus on:

Membrane Interactions: Investigating how these glycerides integrate into and alter the fluidity and permeability of cellular membranes. This could be key to their function in drug delivery and their observed biological activities, such as potential anticancer effects. smolecule.com

Protein Binding: Identifying specific protein targets and characterizing the binding interactions. For example, some diacetylated glyceride analogs have been shown to inhibit enzymes like ATP-citrate lyase. smolecule.com Understanding these interactions can lead to the design of more potent and specific bioactive molecules.

Signaling Pathways: Elucidating how these compounds modulate cellular signaling pathways. Studies have suggested they can induce apoptosis in cancer cells by triggering calcium influx and mitochondrial dysfunction. smolecule.com Further research is needed to map these pathways comprehensively.

Integration into Advanced Functional Material Systems with Enhanced Performance

The unique physical properties of "this compound," such as their emulsifying and plasticizing capabilities, make them attractive candidates for advanced materials. justgotochef.comgoogle.com

Potential Applications in Advanced Materials:

Material SystemPotential Role of this compoundResearch Focus
Drug Delivery Systems As biocompatible and amphiphilic components of nanoparticles, liposomes, or emulsions to enhance drug solubility and control release. smolecule.comOptimizing formulation parameters to achieve desired particle size, stability, and drug loading efficiency. Studying the in vivo behavior and targeting capabilities of these delivery systems.
Bioplastics As a bio-based plasticizer to improve the flexibility and processability of biodegradable polymers, offering a non-toxic alternative to conventional plasticizers. google.comsavannahgoa.comEvaluating the long-term stability and performance of these bioplastics. Investigating the compatibility of the glycerides with a wider range of biopolymers.
Smart Materials Designing materials that respond to specific stimuli (e.g., temperature, pH) by incorporating these glycerides, which can alter their phase behavior under different conditions.Developing a fundamental understanding of the structure-property relationships that govern the responsiveness of these materials.
Food Coatings Acting as a barrier to moisture loss and oxidation, thereby extending the shelf life of food products. savannahgoa.comcnchemsino.comAssessing the effectiveness of these coatings on various food types and under different storage conditions. Ensuring the coatings do not negatively impact the sensory properties of the food.

Computational Modeling and Simulation of Molecular Behavior and Interactions

In silico tools offer a powerful approach to complement experimental studies by providing atomic-level insights into the behavior of "this compound." nih.govacs.org

Future computational research should include:

Molecular Dynamics (MD) Simulations: To model the interaction of these glycerides with lipid bilayers, proteins, and other molecules. acs.orgbiorxiv.org This can help predict how they affect membrane properties and identify potential binding sites on proteins.

Predictive Modeling: Developing AI and machine learning models to predict the properties of different glyceride formulations. arbetsformedlingen.se This could accelerate the design of new functional materials and drug delivery systems.

Docking Studies: To simulate the binding of these glycerides to the active sites of enzymes and receptors, providing a basis for understanding their biological activity and for designing new inhibitors or modulators. mdpi.com

These computational approaches can significantly reduce the time and cost of experimental research by allowing for the virtual screening of large numbers of candidate molecules and formulations. nih.gov

Standardization of Research Methodologies and Interlaboratory Comparability for Complex Lipid Mixtures

A significant challenge in the field of lipidomics, including the study of "this compound," is the lack of standardized analytical methods. nih.gov This can lead to variability in results between different laboratories, making it difficult to compare findings. duke.edunih.gov

Key Areas for Standardization:

Area of StandardizationImportanceFuture Actions
Analytical Techniques Ensuring consistency in methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the characterization and quantification of these glycerides. smolecule.comDevelopment of Standard Operating Procedures (SOPs) and validated analytical methods by organizations like AOAC International. aoac.org
Reference Materials The availability of certified reference materials (CRMs) is crucial for method validation and quality control. reginfo.govacs.orgProduction and dissemination of well-characterized "this compound" standards.
Interlaboratory Studies Conducting round-robin tests where multiple laboratories analyze the same samples to assess the reproducibility and robustness of analytical methods. nih.govOrganizing proficiency testing schemes to help laboratories evaluate and improve their performance. duke.edu
Data Reporting Establishing clear guidelines for reporting experimental details and results to ensure transparency and allow for proper evaluation and comparison of data.Encouraging adherence to community-endorsed reporting standards.

Addressing these challenges through standardization will enhance the reliability and comparability of research findings, fostering greater collaboration and accelerating progress in the field. saylor.orglibretexts.orgaoac.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.